molecular formula C12H9ClN6 B2423702 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine CAS No. 303996-66-9

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine

Cat. No.: B2423702
CAS No.: 303996-66-9
M. Wt: 272.7
InChI Key: OHYXESMROSBSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a triazole ring, and a pyrimidinylamine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and pyrimidinylamine groups. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine, which is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to form the triazole ring. The final step involves the reaction of the triazole intermediate with 2-chloropyrimidine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient and consistent production, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, making the compound effective against various pathogens and diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(1,2,4-triazol-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6/c13-9-3-1-8(2-4-9)11-10(5-16-12(14)18-11)19-7-15-6-17-19/h1-7H,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXESMROSBSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2N3C=NC=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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